3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, an azetidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the alkylation of the azetidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the oxadiazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(1-benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 3-Cyclopropyl-5-(1-(3,5-dimethoxyphenyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl)-1,2,4-oxadiazole oxalate
Uniqueness
The uniqueness of 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.C2H2O4/c1-21-14-5-11(6-15(7-14)22-2)8-20-9-13(10-20)17-18-16(19-23-17)12-3-4-12;3-1(4)2(5)6/h5-7,12-13H,3-4,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYZLKAFNIWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4CC4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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